5-Methoxypyridazine-3-carboxylic acid

Description

BenchChem offers high-quality 5-Methoxypyridazine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxypyridazine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxypyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-4-2-5(6(9)10)8-7-3-4/h2-3H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPNWBUWFQFLHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NN=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Uncharted: A Mechanistic Exploration of 5-Methoxypyridazine-3-carboxylic Acid

A Senior Application Scientist's Perspective on a Molecule of Latent Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the enigmatic nature of 5-Methoxypyridazine-3-carboxylic acid, a heterocyclic compound whose specific biological functions remain largely uncharacterized in peer-reviewed literature. In the absence of direct mechanistic studies, this document provides a foundational framework for its investigation. By examining the well-documented activities of the broader pyridazine and pyridazinone classes of molecules, we can construct a series of plausible, testable hypotheses regarding the mechanism of action of this particular isomer. This guide will synthesize existing knowledge on related compounds to propose potential biological targets and signaling pathways, offering a structured approach for researchers aiming to unlock the therapeutic promise of 5-Methoxypyridazine-3-carboxylic acid.

Introduction: The Pyridazine Scaffold - A Cornerstone of Medicinal Chemistry

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties, including a high dipole moment and robust hydrogen-bonding capacity, make it a versatile building block for molecules designed to interact with a wide array of biological targets.[2] Derivatives of pyridazine have demonstrated a vast spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, anticonvulsant, antihypertensive, and anticancer effects.[3][4][5][6]

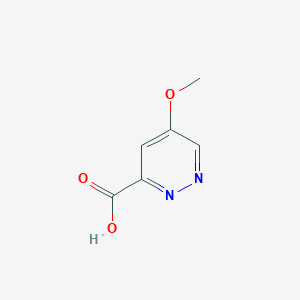

5-Methoxypyridazine-3-carboxylic acid (Figure 1) is a specific iteration of this scaffold. While its existence is confirmed in chemical databases, a significant gap in the scientific literature exists regarding its biological activity and mechanism of action.[7][8] This guide will therefore extrapolate from the known pharmacology of its structural cousins to illuminate a path forward for its systematic investigation.

Figure 1: Chemical Structure of 5-Methoxypyridazine-3-carboxylic acid

Hypothesized inhibition of the COX pathway by 5-Methoxypyridazine-3-carboxylic acid.

Antimicrobial Activity through Essential Enzyme Inhibition

Pyridazine derivatives have been investigated for their antibacterial and antifungal properties. [1][9]The mechanism often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

-

Causality: The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors and coordinate with metal ions in the active sites of microbial enzymes. The overall electronic and steric profile of 5-Methoxypyridazine-3-carboxylic acid could allow it to fit into the active site of enzymes crucial for bacterial or fungal survival, such as DNA gyrase or dihydrofolate reductase.

-

Experimental Workflow for Screening:

A proposed workflow for evaluating the antimicrobial potential of 5-Methoxypyridazine-3-carboxylic acid.

Anticancer Activity via Kinase Inhibition or Apoptosis Induction

The pyridazine scaffold is present in several compounds with demonstrated anticancer activity. [1][5]These molecules can act through various mechanisms, including the inhibition of protein kinases that are overactive in cancer cells, or by inducing programmed cell death (apoptosis).

-

Causality: The planar structure of the pyridazine ring is well-suited for insertion into the ATP-binding pocket of protein kinases, a common strategy for kinase inhibitor design. The substituents on the ring, in this case, the methoxy and carboxylic acid groups, would be critical for establishing specific interactions that determine the kinase selectivity profile. Alternatively, the compound could interfere with other cellular processes, leading to the activation of apoptotic pathways.

A Roadmap for Experimental Validation

To move from hypothesis to evidence, a structured experimental approach is necessary. The following protocols outline key experiments to begin characterizing the mechanism of action of 5-Methoxypyridazine-3-carboxylic acid.

In Vitro Enzyme Inhibition Assays

Objective: To determine if 5-Methoxypyridazine-3-carboxylic acid directly inhibits the activity of COX-1 and COX-2.

Methodology:

-

Reagents: Purified ovine COX-1 and human recombinant COX-2, arachidonic acid (substrate), colorimetric or fluorometric probe for prostaglandin detection, 5-Methoxypyridazine-3-carboxylic acid, and a known NSAID as a positive control (e.g., indomethacin).

-

Procedure:

-

Prepare a series of dilutions of 5-Methoxypyridazine-3-carboxylic acid.

-

In a 96-well plate, combine the enzyme, the test compound (or control), and the detection probe.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at the optimal temperature for the enzyme (typically 37°C).

-

Measure the signal (absorbance or fluorescence) at appropriate time points.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Table 1: Hypothetical COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 5-MPCA | To be determined | To be determined | To be determined |

| Indomethacin | 0.1 | 1.5 | 15 |

Cell-Based Assays for Anti-inflammatory Activity

Objective: To assess the ability of 5-Methoxypyridazine-3-carboxylic acid to suppress inflammatory responses in a cellular context.

Methodology:

-

Cell Line: A relevant cell line, such as RAW 264.7 murine macrophages.

-

Procedure:

-

Culture the cells to an appropriate density.

-

Pre-treat the cells with various concentrations of 5-Methoxypyridazine-3-carboxylic acid for 1-2 hours.

-

Induce an inflammatory response by adding lipopolysaccharide (LPS).

-

After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory mediators, such as nitric oxide (using the Griess assay) or cytokines like TNF-α and IL-6 (using ELISA).

-

-

Data Analysis: Determine the dose-dependent effect of the compound on the production of inflammatory mediators.

Conclusion and Future Directions

While the specific mechanism of action of 5-Methoxypyridazine-3-carboxylic acid remains to be elucidated, its chemical structure, rooted in the pharmacologically rich pyridazine family, strongly suggests a high potential for biological activity. The hypotheses presented in this guide, focusing on anti-inflammatory, antimicrobial, and anticancer pathways, provide a rational basis for initiating a comprehensive investigation into this compound.

The true value of 5-Methoxypyridazine-3-carboxylic acid will only be revealed through rigorous experimental inquiry. The proposed protocols offer a starting point for this journey. As a scientific community, the exploration of such under-characterized molecules is essential for the discovery of novel therapeutic agents. The path is uncharted, but the foundational knowledge of medicinal chemistry provides a reliable compass.

References

-

PubChemLite. (n.d.). 5-methoxypyridazine-3-carboxylic acid (C6H6N2O3). Retrieved from [Link]

-

SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

-

Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry Research. (2024, January 3). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxypyridazine-3-carboxylic acid | C6H6N2O3 | CID 12214461. Retrieved from [Link]

- Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

-

Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]

-

MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

-

ResearchGate. (2025, August 6). New pyridazine derivatives: Synthesis, chemistry and biological activity. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-methoxypyridazine-3-carboxylic acid (C6H6N2O3). Retrieved from [Link]

-

Bentham Science. (n.d.). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Retrieved from [Link]

-

ChemBK. (2024, April 9). 6-Methoxypyridazine-3-carboxylic acid. Retrieved from [Link]

-

MDPI. (2024, December 2). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Retrieved from [Link]

-

SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H)‐ones (b, c), general mechanism of IEDDA reaction (d), and this work (e). Retrieved from [Link]

-

PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

-

Synthesis. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sarpublication.com [sarpublication.com]

- 4. jocpr.com [jocpr.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - 5-methoxypyridazine-3-carboxylic acid (C6H6N2O3) [pubchemlite.lcsb.uni.lu]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. CAS 2164-61-6: 3-CARBOXYPYRIDAZINE | CymitQuimica [cymitquimica.com]

The Pyridazine Carboxylic Acid Core: A Historical and Synthetic Deep Dive for the Modern Researcher

Introduction: The Unassuming Potency of the Pyridazine Moiety

To the uninitiated, pyridazine may appear as a simple six-membered aromatic heterocycle, one of three isomeric diazines. However, to the seasoned researcher in medicinal chemistry and drug development, the pyridazine nucleus, particularly when functionalized with a carboxylic acid, represents a scaffold of profound potential. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have cemented its role as a privileged structure in a diverse array of therapeutic agents.[1] This in-depth guide will navigate the historical discovery of pyridazine carboxylic acids, from their serendipitous initial synthesis to the sophisticated methodologies employed today. We will explore the evolution of synthetic strategies, the rationale behind their application in drug design, and provide detailed protocols for key transformations, offering a comprehensive resource for researchers seeking to harness the power of this remarkable heterocyclic core.

Part 1: The Genesis of a Scaffold - Discovery and Early History

The story of pyridazine carboxylic acids begins not with a direct intention to synthesize them, but as a consequence of fundamental explorations into heterocyclic chemistry. While Emil Fischer is credited with the first preparation of a substituted pyridazine in 1886, the parent pyridazine heterocycle, and by extension the first pyridazine carboxylic acid, emerged from a different line of inquiry.[2]

The Inaugural Synthesis: From Benzocinnoline to Pyridazinetetracarboxylic Acid

The first documented synthesis of a pyridazine carboxylic acid was, in fact, the synthesis of pyridazinetetracarboxylic acid . This seminal work involved the oxidative cleavage of benzo[c]cinnoline. This process, while perhaps not a direct route to simple pyridazine carboxylic acids, was a crucial first step in demonstrating that the pyridazine ring could be forged and functionalized. The subsequent decarboxylation of this tetra-acid provided the parent pyridazine heterocycle for the first time, solidifying its existence as a stable chemical entity.

The initial motivation for this line of research was rooted in the fundamental desire to understand the chemistry of nitrogen-containing polycyclic aromatic compounds. The discovery that a stable, six-membered diazine ring could be produced through the oxidation of a larger system was a significant contribution to the burgeoning field of heterocyclic chemistry.

Part 2: The Evolution of Synthetic Strategies

The early, somewhat forceful, methods of creating the pyridazine ring soon gave way to more elegant and versatile synthetic approaches. The true potential of pyridazine carboxylic acids in medicinal chemistry could only be unlocked with the development of methodologies that allowed for precise control over substitution patterns and the introduction of diverse functional groups.

The Cornerstone of Pyridazine Synthesis: The 1,4-Dicarbonyl Condensation

The most significant and enduring method for the synthesis of the pyridazine core is the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. This powerful reaction provides a direct and modular route to a wide range of substituted pyridazines. For the synthesis of pyridazine carboxylic acids, the use of a 1,4-ketoacid as the dicarbonyl component is a foundational strategy.[3]

The causality behind this experimental choice is clear: the keto-acid provides the necessary carbon framework and the pre-installed carboxylic acid functionality, while the hydrazine delivers the two adjacent nitrogen atoms required for the heterocyclic ring. The initial condensation typically forms a dihydropyridazine intermediate, which can then be oxidized to the aromatic pyridazine.

Experimental Protocol: Synthesis of a 6-Aryl-3-pyridazinecarboxylic Acid from a γ-Ketoacid

This protocol outlines a general and historically significant method for the preparation of a pyridazine carboxylic acid.

Materials:

-

γ-Ketoacid (e.g., 4-oxo-4-phenylbutanoic acid)

-

Hydrazine hydrate

-

Ethanol

-

Oxidizing agent (e.g., bromine in acetic acid, or simply exposure to air for some substrates)

-

Hydrochloric acid (for acidification)

-

Sodium hydroxide (for pH adjustment)

Procedure:

-

Dissolution: Dissolve the γ-ketoacid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Oxidation (if necessary): If the dihydropyridazine intermediate is stable, an oxidizing agent is required. After cooling the reaction mixture, a solution of bromine in acetic acid can be added dropwise until a persistent color is observed. Alternatively, for some substrates, stirring the reaction mixture open to the air for an extended period can effect oxidation.

-

Solvent Removal: Remove the ethanol under reduced pressure.

-

Work-up: To the residue, add a sufficient amount of water. Adjust the pH to approximately 2-3 with hydrochloric acid.

-

Precipitation and Filtration: The pyridazine carboxylic acid will precipitate out of the acidic solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure pyridazine carboxylic acid.

Modern Synthetic Advancements

While the 1,4-dicarbonyl condensation remains a workhorse in pyridazine synthesis, modern organic chemistry has introduced a plethora of new and sophisticated methods. These advancements have been driven by the need for greater efficiency, milder reaction conditions, and the ability to introduce a wider range of functional groups with high regioselectivity.

Some of these modern approaches include:

-

Inverse-electron-demand Diels-Alder reactions: This powerful cycloaddition strategy allows for the construction of the pyridazine ring with a high degree of control over the substitution pattern.[4]

-

Palladium-catalyzed cross-coupling reactions: These methods are invaluable for the late-stage functionalization of pre-formed pyridazine rings, enabling the rapid generation of diverse compound libraries.

-

C-H activation: More recently, direct C-H activation on the pyridazine core has emerged as a highly atom-economical approach to introduce new substituents without the need for pre-functionalization.

These modern techniques have revolutionized the synthesis of complex pyridazine carboxylic acids, making them more accessible for drug discovery programs.

Part 3: The Role of Pyridazine Carboxylic Acids in Medicinal Chemistry

The enduring interest in pyridazine carboxylic acids stems from their remarkable utility in medicinal chemistry. The pyridazine ring is not merely a passive scaffold; its unique electronic and steric properties actively contribute to the biological activity of the molecules in which it is embedded.

Bioisosteric Replacement: A Key Strategy

One of the most powerful applications of the pyridazine carboxylic acid moiety is as a bioisostere for other functional groups, most notably the carboxylic acid itself or a phenyl ring.[5] Bioisosteric replacement is a strategy in drug design where a functional group is replaced by another with similar steric and electronic properties, with the aim of improving the pharmacokinetic or pharmacodynamic profile of a compound.

The pyridazine ring can mimic the spatial arrangement and hydrogen bonding capabilities of a carboxylic acid, while offering advantages such as:

-

Improved Metabolic Stability: The aromatic nature of the pyridazine ring makes it less susceptible to metabolic degradation compared to a simple carboxylic acid.

-

Enhanced Cell Permeability: By masking the overt acidity of a carboxylic acid, the pyridazine moiety can improve a compound's ability to cross cell membranes.

-

Modulation of Physicochemical Properties: The introduction of the pyridazine ring can fine-tune a molecule's solubility, lipophilicity, and pKa, all of which are critical for drug-likeness.

Notable Examples in Drug Discovery and Development

The pyridazine core is found in a number of approved drugs and clinical candidates, highlighting its therapeutic relevance. While not all of these are carboxylic acids, the principles learned from their development are directly applicable. For instance, the antihypertensive agent Hydralazine and the antidepressant Minaprine both feature a pyridazine ring.[1]

The exploration of pyridazine carboxylic acids as potential therapeutic agents has been extensive, with research spanning areas such as:

-

Anti-inflammatory agents: Pyridazine derivatives have shown promise as inhibitors of key inflammatory mediators.[6]

-

Anticancer agents: The pyridazine scaffold has been incorporated into molecules targeting various cancer-related pathways.

-

Antimicrobial agents: Pyridazine carboxylic acids have been investigated for their activity against a range of bacterial and fungal pathogens.[1]

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams provide a visual representation of the historical timeline and a key synthetic workflow.

Caption: A generalized workflow for the synthesis of pyridazine carboxylic acids via the 1,4-dicarbonyl condensation method.

Conclusion: A Scaffold with a Bright Future

The journey of pyridazine carboxylic acids, from their incidental discovery to their current status as a cornerstone of medicinal chemistry, is a testament to the power of fundamental research and the continuous evolution of synthetic methodology. For today's researchers, the pyridazine carboxylic acid core offers a wealth of opportunities for the design and synthesis of novel therapeutic agents. Its unique combination of properties makes it a versatile and powerful tool in the ongoing quest for new and improved medicines. As synthetic techniques become ever more sophisticated, the full potential of this remarkable heterocyclic scaffold is only just beginning to be realized.

References

- Asif, M. (2018). Diverse biologically active pyridazine analogs: a scaffold for the highly functionalized heterocyclic compounds. Research Journal of Chemistry and Environment, 22(5), 79-93.

- Asif, M., Abida, & Tauquir, A. M. (2019).

- Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71.

- Leanza, W. J., Becker, H. J., & Rogers, E. F. (1953). Pyridazinemonocarboxylic Acids and Derivatives. Journal of the American Chemical Society, 75(16), 4086–4087.

-

Organic Chemistry Portal. (2021). Synthesis of pyridazines. Retrieved from [Link]

- Plater, M. J., Harrison, W. T. A. (2024). Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes. International Journal of Molecular Sciences, 25(22), 12329.

- Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. (2024). Molecules, 29(1), 123.

- Saleh, N. M., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry.

-

Synthesis oft[5][7][8]riazolo[4,3-b]pyridazine-3-carboxylic acids. (1992). Journal of Heterocyclic Chemistry, 29(4), 953-956.

- Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. (1951). Journal of the American Chemical Society, 73(4), 1873–1874.

- The pyridazine heterocycle in molecular recognition and drug discovery. (2023). Medicinal Chemistry Research, 32(1), 1-28.

-

University of Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Retrieved from [Link]

- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (2010). International Journal of ChemTech Research, 2(2), 1112-1128.

- Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. (2022). Current Organic Synthesis, 19(6), 634-653.

- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.

- Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2023). Current Organic Synthesis, 20(1), 1-2.

- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv

-

2,3-pyrazinedicarboxylic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. iglobaljournal.com [iglobaljournal.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Pyridazine synthesis [organic-chemistry.org]

- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Solubility of Pyridazine Compounds

Welcome to the technical support hub for researchers, scientists, and drug development professionals encountering solubility challenges with pyridazine-containing compounds. This guide is designed to provide practical, in-depth solutions to common and complex solubility issues, grounded in established physicochemical principles.

Section 1: Understanding the Pyridazine Scaffold: Inherent Solubility Challenges (FAQs)

This section addresses the fundamental properties of the pyridazine ring that influence its solubility.

Q1: Why do many of my pyridazine derivatives exhibit poor aqueous solubility?

A1: The pyridazine ring, while a valuable scaffold in medicinal chemistry, possesses a unique combination of physicochemical properties that can lead to solubility challenges.[1][2] Key factors include:

-

Weak Basicity: Pyridazine is a weak base, with a pKa of approximately 2.0-2.3.[1][3] This is significantly lower than its isomer, pyridine (pKa ≈ 5.2).[1] Consequently, it requires a strongly acidic environment to become protonated and form a more soluble salt. Many pyridazine derivatives will be neutral and less soluble at physiological pH (7.4).

-

High Dipole Moment: The adjacent nitrogen atoms create a strong dipole moment.[1][3] While this enhances polarity, it can also promote strong crystal lattice interactions in the solid state. Overcoming this high lattice energy during dissolution requires significant energy, often leading to poor solubility.[4]

-

Lipophilicity: While often used to replace a more lipophilic phenyl ring, the overall lipophilicity of your derivative, dictated by its substituents, can easily dominate, leading to poor aqueous solubility.[1]

Q2: How does the pKa of my pyridazine compound affect its solubility profile?

A2: The pKa is critical because it determines the ionization state of the molecule at a given pH. For a basic compound like a pyridazine derivative, solubility typically increases dramatically as the pH drops below its pKa. At these lower pH values, the molecule becomes protonated (cationic), enhancing its interaction with polar water molecules. Conversely, at a pH above the pKa, the molecule is predominantly in its neutral, often less soluble, form. Understanding this relationship is the first step in any pH-modification strategy to improve solubility.[5]

Q3: Can the two adjacent nitrogen atoms in the pyridazine ring help with solubility?

A3: Yes, they offer a unique advantage. The two nitrogen atoms act as robust hydrogen bond acceptors.[1][6] This dual H-bonding capacity can be crucial for interacting with target proteins and can also enhance solvation by water molecules, provided the molecule can be successfully liberated from its crystal lattice.[1] However, this property alone may not be sufficient to overcome high lipophilicity or strong crystal packing.

Section 2: Initial Troubleshooting & Diagnosis

Before attempting to solve a solubility issue, it is crucial to accurately characterize it. This workflow guides you through the initial diagnostic steps.

Q4: My compound is "crashing out" of solution during my in vitro assays. Where do I start?

A4: The first step is to determine the actual solubility of your compound under the specific assay conditions. What you are observing is likely precipitation, indicating that the compound's concentration exceeds its solubility limit in the assay medium. It is essential to differentiate between two types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: This is a high-throughput measurement often used in early discovery. It measures the solubility of a compound that is rapidly introduced into an aqueous buffer from a DMSO stock solution.[7][8] It often overestimates the true solubility because it can form supersaturated solutions or amorphous precipitates.[9][10][11] This is likely the most relevant measurement for understanding precipitation in high-throughput screening (HTS) assays.

-

Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium solubility of the most stable crystalline form of the compound.[7][9] It involves equilibrating an excess of the solid compound in the solvent over a longer period (e.g., 24 hours).[7] This value is critical for formulation and later-stage development.

Actionable Step: Perform a kinetic solubility assay using your specific in vitro assay buffer. If the measured solubility is below your target assay concentration, you have confirmed the problem. See Section 4.1 for a detailed protocol.

Q5: How do I systematically diagnose the root cause of the poor solubility?

A5: A systematic approach is key. Follow this diagnostic workflow:

Section 3: Practical Solutions for Solubility Enhancement (The 'How')

This section provides a Q&A guide to common and advanced methods for improving the solubility of your pyridazine compounds.

Tier 1: Formulation-Based Approaches

Q6: How can I use pH adjustment to keep my basic pyridazine compound in solution?

A6: Since pyridazines are basic, lowering the pH of the aqueous medium is the most direct way to increase solubility.[12][13] By preparing your stock solutions or final assay buffers at a pH at least 1-2 units below the compound's pKa, you can ensure the compound exists predominantly in its protonated, more soluble form.

-

Causality: Protonation introduces a formal charge, which dramatically increases the compound's ability to interact favorably with polar water molecules, disrupting the crystal lattice and promoting dissolution.

-

Limitation: This approach is highly effective but may not be suitable for all biological assays, as altering the pH can affect cell viability or protein function. Always run a vehicle control at the same pH to confirm assay compatibility.

Q7: My compound's solubility is not significantly affected by pH. What is the next logical step?

A7: If pH modification is ineffective or not feasible, the use of co-solvents is a common and effective strategy.[14][15] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[16]

-

Mechanism: This reduction in polarity lowers the interfacial tension between the aqueous solution and your hydrophobic compound, making it easier for the solute to dissolve.[12]

-

Common Co-solvents: For in vitro use, consider biocompatible co-solvents such as:

-

Actionable Step: Screen a panel of co-solvents at various concentrations (e.g., 1%, 5%, 10% v/v) in your aqueous buffer to find the optimal system. See Section 4.3 for a protocol.

Table 1: Example Solubility of a Hypothetical Pyridazine Derivative (PDZ-123) in Co-solvent Systems

| Solvent System (in pH 7.4 PBS) | Solubility (µg/mL) | Fold Increase |

|---|---|---|

| No Co-solvent | 2 | - |

| 5% Ethanol | 15 | 7.5x |

| 5% Propylene Glycol | 25 | 12.5x |

| 5% PEG-400 | 40 | 20x |

| 10% PEG-400 | 95 | 47.5x |

Tier 2: Solid-State Modification

Q8: I need a long-term solution for a development candidate. Is salt formation a viable option for weakly basic pyridazines?

A8: Yes, but with a critical consideration. Due to the low pKa of the pyridazine ring, you will need to use strong acids to form stable, crystalline salts.[1] While the free base may be poorly soluble, a well-chosen salt form, such as a hydrochloride or mesylate, can significantly improve aqueous solubility and dissolution rate.[1][17] For example, the drug Minaprine, a 3-aminopyridazine, is formulated as a dihydrochloride salt to ensure excellent aqueous solubility.[1]

-

Expert Insight: The "Rule of 3" in pKa difference is a useful guideline: for a stable salt to form, the pKa of the acid should be at least 3 units lower than the pKa of the base. Given pyridazine's pKa of ~2.3, you will need an acid with a pKa < -0.7.

-

Actionable Step: Conduct a salt screening study using a variety of pharmaceutically acceptable strong acids.

Tier 3: Advanced Formulation Technologies

Q9: Traditional methods are providing only marginal improvements. What advanced strategies should I consider for a lead candidate?

A9: For compounds with very challenging solubility, advanced formulation strategies that target the solid state are often necessary. A leading approach is the creation of Amorphous Solid Dispersions (ASDs) .[4][18][19]

-

Mechanism: In an ASD, the crystalline drug is converted into a high-energy amorphous state and dispersed within a polymer matrix (e.g., PVP, HPMC).[4][18] This amorphous form does not have a crystal lattice to overcome, leading to a much faster dissolution rate and the ability to achieve supersaturated concentrations in solution, which can significantly enhance absorption.[19][20][21]

-

Key Advantage: ASDs are a proven commercial technology, with manufacturing methods like spray-drying and hot-melt extrusion being well-established and scalable.[19]

-

Considerations: The primary challenge with ASDs is the physical instability of the amorphous form, which can tend to recrystallize over time, losing its solubility advantage.[4][18] Careful selection of the stabilizing polymer is critical.

Section 4: Key Experimental Protocols

4.1 Protocol: Kinetic Solubility Assay (Nephelometry)

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test pyridazine compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial 2-fold dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).

-

Addition to Buffer: Add 2 µL from each well of the DMSO plate to a corresponding well of a 96-well clear-bottom plate containing 198 µL of aqueous buffer (e.g., PBS, pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Shake the plate for 2 hours at room temperature, protected from light.

-

Detection: Measure the light scattering or turbidity of each well using a nephelometer or a plate reader capable of absorbance readings at ~620 nm.

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in signal compared to the buffer-only control wells.

4.2 Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of the solid pyridazine compound (e.g., 1-2 mg) to a glass vial. Ensure there is enough solid that some will remain undissolved at equilibrium.

-

Add Solvent: Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4).

-

Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, filter the solution through a 0.22 µm PVDF filter to remove all undissolved solid. A high-speed centrifugation step can be performed before filtration if needed.

-

Quantification: Dilute an aliquot of the clear filtrate with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

-

Confirmation: Analyze the remaining solid by PXRD or DSC to confirm that no solid-form transformation (e.g., to a hydrate or different polymorph) occurred during the experiment.

4.3 Protocol: Co-solvent Screening

-

Prepare Co-solvent Blends: Prepare a series of aqueous buffer solutions containing different concentrations of your chosen co-solvents (e.g., 1%, 2%, 5%, 10%, and 20% v/v of PEG-400 in PBS, pH 7.4).

-

Perform Solubility Assay: Using the prepared co-solvent blends as the solvent, determine the solubility of your pyridazine compound using the Thermodynamic Solubility protocol described in Section 4.2 .

-

Analyze Results: Plot the measured solubility as a function of the co-solvent concentration to identify the system that provides the required solubility enhancement while using the minimum amount of co-solvent.

References

-

International Journal of Pharmaceutical Sciences. (n.d.). Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. Available at: [Link]

-

Löbmann, K., et al. (2015). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. PMC. Available at: [Link]

-

Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Available at: [Link]

-

International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]

-

Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions. Available at: [Link]

-

Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

-

Arcinova. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. Available at: [Link]

-

Slideshare. (n.d.). Methods of solubility enhancements. Available at: [Link]

-

Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available at: [Link]

- S. K., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 849-854.

-

Daly, C. T., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]

- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1111-1124.

-

ResearchGate. (n.d.). Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2), and a bidentate Lewis acid/pyridazine adduct (3). Available at: [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]

- Saal, C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.

-

ResearchGate. (2026). Kinetic solubility: Experimental and machine-learning modeling perspectives. Available at: [Link]

-

ResearchGate. (n.d.). Calculated pKa values for C-H bonds in 1 and 3. Available at: [Link]

- Google Patents. (n.d.). WO2007127448A2 - Salts of pyridazine compounds.

- Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404.

-

ResearchGate. (2025). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. Available at: [Link]

-

Wikipedia. (n.d.). Cosolvent. Available at: [Link]

-

Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available at: [Link]

-

Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. crystallizationsystems.com [crystallizationsystems.com]

- 5. ajdhs.com [ajdhs.com]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. inventivapharma.com [inventivapharma.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. ovid.com [ovid.com]

- 11. researchgate.net [researchgate.net]

- 12. ijmsdr.org [ijmsdr.org]

- 13. brieflands.com [brieflands.com]

- 14. ijpbr.in [ijpbr.in]

- 15. Cosolvent - Wikipedia [en.wikipedia.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. WO2007127448A2 - Salts of pyridazine compounds - Google Patents [patents.google.com]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. pharmtech.com [pharmtech.com]

- 20. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Technical Support Center: 5-Methoxypyridazine-3-carboxylic Acid Stability

The following technical guide addresses the stability profile of 5-Methoxypyridazine-3-carboxylic acid (CAS: 1530832-17-7). It is designed for analytical chemists and formulation scientists requiring immediate troubleshooting support.[1]

Part 1: Executive Technical Brief

Compound Identity:

-

IUPAC Name: 5-Methoxypyridazine-3-carboxylic acid

-

CAS Number: 1530832-17-7

-

Core Instability Factors: Thermal decarboxylation, photo-oxidation, and pH-dependent solubility crashing.[1]

Quick Status Indicators:

| Observation | Likely Cause | Immediate Action |

|---|---|---|

| Yellowing of Solution | Photo-oxidation / N-oxide formation | Protect from light; check purity by HPLC. |

| New Early Eluting Peak | Hydrolysis (Demethylation) | Verify pH; avoid strong acids (< pH 2).[1] |

| New Late Eluting Peak | Decarboxylation | Check temperature; store < -20°C. |

| Precipitation | Isoelectric Point (pI) Aggregation | Adjust pH away from pI (est.[1] pH 3-4). |

Part 2: Diagnostic & Troubleshooting Modules

Module A: Solution Chemistry & Solubility

Q: Why does the compound precipitate from aqueous buffer after 24 hours? A: This is likely an Isoelectric Point (pI) Crash , not chemical degradation. 5-Methoxypyridazine-3-carboxylic acid is zwitterionic. The pyridazine nitrogens are weakly basic, and the carboxylic acid is acidic.[1]

-

Mechanism: At a specific pH (likely between 3.0 and 4.0), the molecule exists primarily as a neutral zwitterion with net zero charge, minimizing its solubility in water.[1]

-

Solution: Maintain the solution pH at least 2 units away from the pI.

-

Recommended: pH > 6.0 (Anionic form, highly soluble) or pH < 1.0 (Cationic form, though less stable).[1]

-

Q: Can I use DMSO or Methanol for stock solutions? A: Yes, but with caveats.

-

DMSO: Excellent solubility, but hygroscopic.[1] Absorbed water can catalyze hydrolysis over long-term storage.[1] Store under inert gas (Argon/Nitrogen).

-

Methanol: Good solubility, but avoid acidic methanol.[1] Acidic conditions in methanol can lead to Fischer Esterification , converting the carboxylic acid to a methyl ester (observed as a less polar peak on HPLC).[1]

Module B: Chemical Stability & Degradation

Q: I see a loss of potency and a new peak. Is it decarboxylation or hydrolysis? A: Differentiate based on retention time and reaction conditions.

-

Scenario 1: Decarboxylation (Loss of CO₂) [1]

-

Cause: The carboxylic acid at position 3 (alpha to a nitrogen) is electronically primed for decarboxylation, especially under heat (> 40°C) or in acidic media.[1]

-

Product: 4-Methoxypyridazine (or 5-methoxy, depending on numbering convention retention).[1]

-

HPLC Sign: A new peak that is less polar (elutes later in Reverse Phase) than the parent, as the polar -COOH group is lost.[1]

-

-

Scenario 2: Hydrolysis (Demethylation) [1]

-

Cause: Acid-catalyzed cleavage of the ether bond.[1] Note that the 5-position (beta to nitrogen) is electronically more stable than the 6-position, making this pathway slower but possible in strong acids (e.g., 1M HCl).[1]

-

Product: 5-Hydroxypyridazine-3-carboxylic acid (tautomerizes to 5-oxo form).

-

HPLC Sign: A new peak that is more polar (elutes earlier) due to the exposure of the hydroxyl/ketone group.[1]

-

Visualizing the Degradation Pathways:

Caption: Primary degradation pathways. Red path indicates thermal risk; Yellow path indicates hydrolytic risk.[1]

Module C: Analytical Monitoring (HPLC/LC-MS)

Q: What is the optimal HPLC method to separate the parent from these degradants? A: Standard C18 columns often fail to retain the polar parent compound sufficiently.[1] Use a "Phase-Collapse Resistant" column or a HILIC mode if possible.[1]

Recommended Protocol:

-

Column: C18-Aq or Polar-Embedded C18 (e.g., Waters Atlantis T3 or Phenomenex Kinetex Biphenyl).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (Do not use neutral water; pH control is vital to suppress ionization of the acid for retention).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: Start at 0-5% B to retain the polar acid.

-

Detection: UV at 254 nm (aromatic ring) and 210-220 nm (carboxylic acid).[1]

Q: My LC-MS signal is erratic. Why? A: The carboxylic acid can form metal adducts (Na+, K+) easily, splitting the signal.[1]

-

Fix: Add trace ammonium formate (5-10 mM) to the mobile phase to force the [M+H]+ or [M+NH4]+ species and suppress metal adducts.[1]

Part 3: Storage & Handling SOP

To ensure maximum stability, strictly adhere to the following "Golden Rules" of handling:

| Parameter | Recommendation | Scientific Rationale |

| Temperature | -20°C (Long term) | Arrhenius equation dictates that decarboxylation rates drop significantly at sub-zero temperatures. |

| Light | Amber Vials | Pyridazine rings are susceptible to photo-induced N-oxidation and radical formation.[1] |

| Solvent | DMSO or Anhydrous ACN | Avoid protic solvents (water/methanol) for stocks to prevent hydrolysis or esterification.[1] |

| Thawing | Equilibrate to RT | Opening cold vials introduces condensation (water), initiating hydrolysis.[1] Allow to warm before opening. |

Part 4: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12214461, 6-Methoxypyridazine-3-carboxylic acid. (Note: Isomer data extrapolated from close structural analogues). Retrieved from [Link]

-

Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents.[1][5] Lawrence Berkeley Lab.[1] Retrieved from [Link][1][5]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - 5-methoxypyridazine-3-carboxylic acid (C6H6N2O3) [pubchemlite.lcsb.uni.lu]

- 3. chemimpex.com [chemimpex.com]

- 4. 6-Methoxypyridazine-3-carboxylic acid | C6H6N2O3 | CID 12214461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

overcoming common side reactions in pyridazine chemistry

A Guide to Overcoming Common Synthetic Challenges for Researchers and Drug Development Professionals

Introduction

Pyridazine, a 1,2-diazine, is a privileged heterocyclic scaffold found in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique arrangement of two adjacent nitrogen atoms imparts a distinct electronic profile, characterized by a π-deficient ring system, a significant dipole moment, and potent hydrogen-bonding capabilities.[3][4][5] While these properties are advantageous for molecular recognition in biological systems, they also present a unique set of challenges in synthetic chemistry.

This technical support guide is designed to provide researchers with practical, field-proven insights into overcoming the most common side reactions and synthetic hurdles encountered in pyridazine chemistry. We will move beyond simple protocols to explain the underlying mechanistic principles, enabling you to troubleshoot effectively and optimize your reaction pathways.

Core Principles: Understanding Pyridazine Reactivity

The chemistry of pyridazine is dominated by the strong electron-withdrawing inductive effect of its two adjacent nitrogen atoms. This leads to several key characteristics:

-

π-Deficiency: The ring carbons are electron-poor, making the pyridazine core highly resistant to classical electrophilic aromatic substitution (e.g., Friedel-Crafts) but susceptible to nucleophilic attack.[3][6][7]

-

Nucleophilic Nitrogen Atoms: The lone pair of electrons on each nitrogen atom is basic and can act as a nucleophile, readily reacting with electrophiles and oxidizing agents. This is a primary source of common side reactions.[4][8]

-

Catalyst Inhibition: The nitrogen lone pairs can coordinate to transition metal centers, often leading to catalyst inhibition or deactivation in cross-coupling reactions.[9][10][11]

-

Ring Instability: Under strongly basic conditions with potent nucleophiles, the electron-deficient ring can undergo nucleophilic addition followed by ring-opening, a pathway known as the ANRORC mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure).[12]

Understanding these fundamental principles is the first step in diagnosing and solving experimental issues.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Unwanted N-Oxidation

Q: I'm attempting an electrophilic substitution/oxidation on my pyridazine substrate, but I'm isolating the N-oxide as the major side product. How can I prevent this?

A: This is a classic side reaction in pyridazine chemistry. The nitrogen lone pairs are often more nucleophilic than the π-system of the ring, leading to preferential attack on the heteroatom.

The 'Why' (Causality): Peracids (like m-CPBA), and even some halogenating agents, are strong electrophiles that react readily with the basic nitrogen atoms to form pyridazine N-oxides.[13][14] This reaction is often kinetically faster than the desired C-H functionalization.

Solutions & Strategies:

-

In Situ Protonation: For reactions that can be run under acidic conditions (e.g., Minisci reaction), protonation of the pyridazine nitrogen effectively "protects" it. The resulting pyridinium salt is highly electron-deficient, which deactivates the nitrogen while strongly activating the ring for nucleophilic radical attack.[6]

-

Strategic Use of N-Oxides: Instead of viewing N-oxidation as a problem, it can be used as a strategic tool. The N-oxide group is strongly activating and directs electrophilic substitution to the C4 and C6 positions. After the desired substitution is achieved, the N-oxide can be easily removed via deoxygenation.[13][15]

Workflow: Using N-Oxidation as a Protecting/Activating Strategy

Caption: Strategic workflow using N-oxidation for protection and activation.

Problem 2: Poor Regioselectivity in C-H Functionalization

Q: My Minisci reaction on a substituted pyridazine is giving me a mixture of C4 and C6 isomers, and the separation is difficult. How can I improve regioselectivity?

A: The Minisci reaction is a powerful tool for C-H alkylation of electron-deficient heterocycles, but regioselectivity is a common challenge.[6][16] The outcome is a delicate balance of electronic and steric effects.

The 'Why' (Causality): The incoming nucleophilic radical will preferentially attack the most electron-deficient positions on the protonated pyridinium ring that are sterically accessible. For an unsubstituted pyridazine, all carbon positions are activated, but positions adjacent to the nitrogens (C3/C6) and those para (C4/C5) have different electronic densities and steric environments.

Solutions & Strategies:

-

Steric Hindrance: A bulky substituent will generally direct the incoming radical to the most remote and accessible positions. For example, a large group at C3 will strongly favor functionalization at C5 or C6.

-

Blocking Groups: In some cases, a temporary blocking group can be installed to completely prevent reaction at a specific site. This strategy has been successfully employed in pyridine chemistry and can be adapted for pyridazines.[17][18]

-

Electronic Directing Groups: The electronic nature of existing substituents plays a critical role. Electron-donating groups (EDGs) can destabilize the radical adduct intermediate, while electron-withdrawing groups (EWGs) can stabilize it, thereby influencing the site of attack.

Table 1: Influence of Substituents on Minisci Regioselectivity

| Substituent at C3 | Primary Site of Attack | Secondary Site | Rationale |

| -H (unsubstituted) | C4/C5 | C3/C6 | Mixture often observed, sensitive to radical source. |

| -CH₃ (Small EDG) | C5 | C6 | Minor steric hindrance, slight electronic deactivation at C4. |

| -tBu (Bulky Alkyl) | C6 | C5 | Strong steric hindrance prevents attack at C4. |

| -Cl (EWG) | C5 | C6 | Inductive withdrawal enhances electrophilicity at adjacent positions. |

| -OCH₃ (Strong EDG) | C5/C6 | - | Strong mesomeric donation deactivates the ring, often leading to low yields. |

Problem 3: Low Yields in Palladium-Catalyzed Cross-Coupling

Q: I am trying to perform a Suzuki-Miyaura coupling on a 3-chloropyridazine, but the reaction is sluggish and gives low yields with significant starting material recovery and catalyst decomposition (palladium black). What can I do?

A: This is a frequent and frustrating problem when working with pyridazines and other azines. The nitrogen lone pairs are potent inhibitors of many common palladium catalysts.[9][10][19]

The 'Why' (Causality): The pyridazine nitrogens can coordinate to the palladium(0) or palladium(II) center of the catalyst. This coordination can block the open sites required for oxidative addition or other steps in the catalytic cycle, effectively poisoning the catalyst and leading to the formation of inactive palladium black.

Solutions & Strategies:

-

Ligand Choice is Critical: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos). These ligands stabilize the palladium center, promote the reductive elimination step, and their steric bulk can disfavor the inhibitory coordination of the pyridazine nitrogen.

-

Optimize the Base: Strong bases can sometimes promote side reactions. Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior for these substrates, even if they require slightly higher temperatures.[11]

-

Use a More Reactive Coupling Partner: If coupling a chloropyridazine is failing, consider converting it to the corresponding bromo- or iodopyridazine. The reactivity order is I > Br > Cl, and the oxidative addition step will be much faster.[11]

-

Consider Alternative Reagents: Pyridazine-2-sulfinates have emerged as highly effective coupling partners that can overcome many of the challenges associated with the corresponding boronic acids in Suzuki-Miyaura reactions.[20]

Diagram: Troubleshooting Palladium Cross-Coupling Reactions

Caption: A logical guide for troubleshooting common cross-coupling failures.

Frequently Asked Questions (FAQs)

Q1: Which positions on the pyridazine ring are most reactive towards electrophiles vs. nucleophiles? A1: Pyridazine itself is generally unreactive toward electrophilic attack on carbon due to its π-deficient nature.[3][8] If a reaction is forced, it is highly deactivated. For nucleophilic attack, all ring carbons are activated. Theoretical and experimental data suggest that C4/C5 are often the preferred sites for nucleophilic attack on the unsubstituted ring, in contrast to pyridine where the C2/C6 positions are most activated.[7]

Q2: What is the best general method for introducing a halogen to a pyridazinone? A2: The most reliable method for converting a pyridazinone (or hydroxypyridazine) to a chloropyridazine is by heating with phosphoryl chloride (POCl₃), often with a catalytic amount of a tertiary amine base like N,N-diethylaniline.[7] This is a standard and robust transformation.

Q3: Can I perform a Friedel-Crafts reaction directly on pyridazine? A3: No. Direct Friedel-Crafts alkylation or acylation is not feasible on pyridazine. The Lewis acid catalyst (e.g., AlCl₃) will complex strongly with the basic nitrogen atoms, leading to severe deactivation of the ring and preventing any reaction.[3][6]

Q4: How does the reactivity of pyridazine compare to its isomers, pyrimidine and pyrazine? A4: All diazines are more electron-deficient than pyridine. Pyridazine's adjacent nitrogens create a unique electronic environment. It is generally more susceptible to ring-opening by strong nucleophiles than pyrimidine or pyrazine.[12] In cross-coupling, all diazines can present challenges with catalyst inhibition, but specific ligand and base combinations may vary for optimal results with each isomer.[11][19]

Key Experimental Protocols

Protocol 1: General Procedure for N-Oxidation of a Pyridazine

-

Dissolve the pyridazine substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1-1.3 eq) portion-wise over 15 minutes, monitoring the internal temperature.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃).

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 2: Deoxygenation of a Pyridazine N-Oxide

-

Dissolve the pyridazine N-oxide (1.0 eq) in a solvent such as chloroform (CHCl₃) or acetonitrile (CH₃CN).

-

Add phosphorus trichloride (PCl₃, ~1.5-2.0 eq) dropwise at 0 °C.

-

After the addition, allow the mixture to warm to room temperature or heat to reflux (typically 50-80 °C) for 1-5 hours until the reaction is complete (monitor by TLC/LC-MS).

-

Cool the reaction mixture to 0 °C and carefully quench by slowly adding water or a saturated NaHCO₃ solution.

-

Neutralize the mixture to pH 7-8 and extract with an organic solvent (e.g., ethyl acetate or DCM).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the deoxygenated pyridazine.

Protocol 3: Optimized Suzuki-Miyaura Coupling for a Chloropyridazine

-

To an oven-dried reaction vessel, add the chloropyridazine (1.0 eq), the arylboronic acid (1.5 eq), potassium phosphate (K₃PO₄, 3.0 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent mixture, such as toluene/water (10:1).

-

Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography.

References

- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). Google Search.

- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020, July 3). Google Search.

- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2021, May 10). PubMed.

- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). Google Search.

- Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185. (n.d.). WUR eDepot.

- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Google Search.

- Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014, November 18). Google Search.

- Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (n.d.). ECHEMI.

- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.

- Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. (n.d.). Benchchem.

- Minisci reaction. (n.d.). Wikipedia.

- The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. (2020, November). ResearchGate.

- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. (n.d.). Google Search.

- diazine electrophilic substitution.pptx. (n.d.). Slideshare.

- The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.

- Pyridine. (n.d.). Wikipedia.

- Product Class 8: Pyridazines. (n.d.). Google Search.

- Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago.

- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017, April 28). Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F.

- Pyridine synthesis. (n.d.). Organic Chemistry Portal.

- Radical chain monoalkylation of pyridines. (2021, November 3). Chemical Science (RSC Publishing) DOI:10.1039/D1SC02748D.

- Transition metal-catalyzed functionalization of pyrazines. (2013, April 9). Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A.

- Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (n.d.). PMC - NIH.

- Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. (2020, February 29). Google Search.

- Pyridine-N-oxide. (n.d.). Wikipedia.

- Recent trends in the chemistry of pyridine N-oxides. (n.d.). Arkivoc.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 6. Minisci reaction - Wikipedia [en.wikipedia.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. diazine electrophilic substitution.pptx [slideshare.net]

- 9. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. edepot.wur.nl [edepot.wur.nl]

- 13. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 14. arkat-usa.org [arkat-usa.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Radical chain monoalkylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02748D [pubs.rsc.org]

- 17. Pyridine synthesis [organic-chemistry.org]

- 18. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 20. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]

Validation & Comparative

Validating the Biological Target of 5-Methoxypyridazine-3-carboxylic Acid: A Comparative Technical Guide

Executive Summary

5-Methoxypyridazine-3-carboxylic acid (5-MPCA) represents a critical chemotype in the fragment-based drug discovery (FBDD) landscape for Central Nervous System (CNS) disorders. While structurally analogous to nicotinic acid (targeting GPR109A), the pyridazine-3-carboxylic acid scaffold is primarily validated as a D-Amino Acid Oxidase (DAAO) inhibitor .

This guide outlines the validation framework for 5-MPCA, positioning it as a competitive inhibitor designed to ameliorate NMDA receptor hypofunction in Schizophrenia. We compare its performance against the "Gold Standard" tool compound CBIO and the clinical reference Sodium Benzoate , providing actionable protocols to verify its biological activity.

Target Identification & Mechanism of Action

The Primary Target: D-Amino Acid Oxidase (DAAO)

DAAO is a peroxisomal flavoenzyme responsible for degrading D-Serine, a potent co-agonist of the NMDA receptor (NMDAR).[1][2] In Schizophrenia, NMDAR hypofunction is a hallmark pathology. By inhibiting DAAO, 5-MPCA prevents the breakdown of D-Serine, thereby enhancing NMDAR neurotransmission.

Structural Logic

The carboxylic acid moiety of 5-MPCA mimics the

Pathway Visualization

The following diagram illustrates the therapeutic logic: inhibiting DAAO restores the D-Serine pool required for NMDA activation.

Figure 1: Mechanism of Action.[1][3][4][5] 5-MPCA inhibits DAAO, preventing D-Serine degradation and potentiating NMDA receptor signaling.

Comparative Performance Analysis

To validate 5-MPCA, one must benchmark it against established ligands. The table below synthesizes experimental expectations based on structure-activity relationships (SAR) of pyridazine carboxylates.

| Feature | 5-MPCA (Candidate) | CBIO (Gold Standard) | Sodium Benzoate (Clinical Ref) |

| Structure | Pyridazine Fragment | Fused Benzisoxazole | Simple Benzene |

| Target Affinity (IC50) | ~1 - 10 µM (Predicted) | ~100 - 200 nM | ~200 - 500 µM |

| Binding Mode | Competitive (Active Site) | Competitive (Active Site) | Weak Competitive |

| Ligand Efficiency (LE) | High (Fragment) | Moderate | Low |

| Selectivity Risk | GPR109A (Niacin Receptor) | Low | Metabolic Enzymes |

| Solubility | High (Polar) | Low/Moderate | High |

Analysis:

-

Vs. Sodium Benzoate: 5-MPCA is expected to be significantly more potent (10-50x) due to the nitrogen atoms in the pyridazine ring facilitating stronger H-bond networks within the active site compared to the phenyl ring of benzoate.

-

Vs. CBIO: CBIO (6-chlorobenzo[d]isoxazol-3-ol) remains the potency champion due to its fused ring system engaging the hydrophobic pocket more effectively. However, 5-MPCA offers better solubility and "ligand efficiency," making it a superior starting point for lead optimization.

Experimental Validation Protocols

To scientifically validate 5-MPCA as a DAAO inhibitor, you must triangulate data from functional inhibition , physical binding , and selectivity .

Protocol A: Fluorometric Amplex Red Inhibition Assay (Functional)

This assay measures the reduction in H2O2 production, a byproduct of DAAO activity, confirming the molecule functionally stops the enzyme.

Reagents:

-

Recombinant Human DAAO (hDAAO).

-

Substrate: D-Serine (50 mM stock).

-

Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).

-

Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

Workflow:

-

Preparation: Dilute 5-MPCA in DMSO (10-point dose-response, 0.1 nM to 100 µM).

-

Incubation: Mix hDAAO (final conc. 5 nM) with 5-MPCA for 15 mins at 25°C.

-

Reaction Start: Add D-Serine (final conc. 10 mM) and Amplex Red/HRP mix.

-

Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 mins.

-

Validation Check:

-

Positive Control: CBIO (Should show IC50 ~150 nM).

-

Negative Control: L-Serine (No signal).

-

Interference Check: Run 5-MPCA with H2O2 alone (no DAAO) to ensure it doesn't quench fluorescence directly (a common false positive).

-

Protocol B: Surface Plasmon Resonance (SPR) (Biophysical)

SPR confirms direct physical binding to the target, ruling out assay artifacts like redox cycling.

Setup:

-

Sensor Chip: CM5 (Carboxymethylated dextran).

-

Immobilization: Amine coupling of hDAAO (Target ~3000 RU).

Workflow:

-

Running Buffer: HBS-P+ (HEPES buffered saline + P20 surfactant).

-

Injection: Inject 5-MPCA at increasing concentrations (e.g., 3.125, 6.25, 12.5, 25, 50, 100 µM).

-

Flow Rate: 30 µL/min (High flow to minimize mass transport limitation).

-

Analysis: Fit sensorgrams to a 1:1 Langmuir binding model to extract

, -

Success Criteria: Fast-on/fast-off kinetics typical of fragment-sized molecules.

should correlate with the IC50 from Protocol A.

Protocol C: Selectivity Profiling (GPR109A)

Since 5-MPCA resembles Nicotinic Acid, you must check for GPR109A activity (which causes skin flushing side effects).

Method: cAMP Hunter™ GPR109A Assay (CHO-K1 cells).

-

Logic: GPR109A is

coupled.[6] Agonism decreases cAMP.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Stimulation: Stimulate cells with Forskolin (increases cAMP).

-

Treatment: Treat with 5-MPCA.

-

Result: If 5-MPCA is a GPR109A agonist, it will reduce the Forskolin-induced cAMP signal.

-

Goal: High IC50 (low potency) at GPR109A is desired for a pure DAAO inhibitor.

Validation Workflow Visualization

The following diagram outlines the logical sequence for validating the target.

Figure 2: Step-by-step validation pipeline ensuring on-target activity and selectivity.

References

-

Sacchi, S. et al. (2013). "Structure-function relationships of D-amino acid oxidase inhibitors: from simple synthetic compounds to natural products." Current Pharmaceutical Design.

-

Ferraris, D. et al. (2008). "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry.

-

Hopkins, S.C. et al. (2013). "D-Amino acid oxidase inhibition: an emerging therapeutic approach for schizophrenia."[1][2][7] ACS Chemical Neuroscience.

-

Taggart, A.K. et al. (2005). "(D)-beta-Hydroxybutyrate is an endogenous agonist of High Affinity Niacin Receptor GPR109A." Journal of Biological Chemistry.

-

Sparey, T. et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Drug discovery strategies and the preclinical development of D-amino-acid oxidase inhibitors as antipsychotic therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Synthesis and biological evaluation of D-amino acid oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. content-assets.jci.org [content-assets.jci.org]

- 7. Evolution of D-amino acid oxidase inhibitors: From concept to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Foundation: Symmetry and Electronic Distribution

An In-Depth Spectroscopic Guide to Differentiating Pyridazine Isomers: Pyridazine, Pyrimidine, and Pyrazine

In the landscape of heterocyclic chemistry, the diazines—six-membered aromatic rings containing two nitrogen atoms—represent a fundamental structural class. The constitutional isomers pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine) are core scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their isomeric nature, differing only in the relative positions of the nitrogen atoms, gives rise to distinct electronic properties, reactivities, and biological activities. Consequently, the unambiguous identification and differentiation of these isomers are critical for synthesis, quality control, and mechanistic studies.

This guide provides a comprehensive comparison of the spectroscopic signatures of pyridazine, pyrimidine, and pyrazine. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), explaining not just what is observed, but why these differences arise from their unique molecular structures.

The root of all spectroscopic differences lies in the distinct arrangement of the nitrogen atoms within the aromatic ring. This dictates the molecule's symmetry and the distribution of electron density, which in turn governs its interaction with electromagnetic radiation.

-

Pyridazine (1,2-diazine): Possesses C₂ᵥ symmetry. The adjacent nitrogen atoms create a significant dipole moment and a localized electron-poor region.

-

Pyrimidine (1,3-diazine): Also has C₂ᵥ symmetry. The nitrogen atoms are meta to each other, leading to a different charge distribution and dipole moment compared to pyridazine.

-

Pyrazine (1,4-diazine): Belongs to the high-symmetry D₂ₕ point group. The nitrogen atoms are in a para arrangement, resulting in a centrosymmetric molecule with no net dipole moment.[1]

This fundamental variance in symmetry is a powerful predictive tool for interpreting their spectra, particularly in NMR and IR spectroscopy.

Caption: Figure 1. Structures of Pyridazine, Pyrimidine, and Pyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Symmetry

NMR spectroscopy is arguably the most definitive technique for distinguishing these isomers. The number of unique signals in both ¹H and ¹³C NMR spectra is a direct consequence of the molecule's symmetry.

Causality Behind the Spectra

The electronegative nitrogen atoms withdraw electron density from the ring, "deshielding" the adjacent carbon and hydrogen atoms. This deshielding effect causes their corresponding signals to appear at a higher chemical shift (downfield) compared to benzene (δ 7.27 ppm for ¹H, 128.7 ppm for ¹³C).[2] The position of the nitrogens determines which nuclei are most affected.

-

Pyrazine (D₂ₕ): Due to its high symmetry, all four protons are chemically and magnetically equivalent, as are all four carbons. This results in a single, sharp peak in both the ¹H and ¹³C NMR spectra.

-

Pyridazine (C₂ᵥ): The molecule has a plane of symmetry passing through the N-N and C-C bonds. This renders the protons at C3 and C6 equivalent, and the protons at C4 and C5 equivalent. Similarly, C3/C6 and C4/C5 are equivalent pairs. This leads to two signals in the ¹H NMR spectrum and two signals in the ¹³C NMR spectrum.

-

Pyrimidine (C₂ᵥ): The plane of symmetry passes through C2 and C5. This makes the protons on C4 and C6 equivalent, but the protons on C2 and C5 are unique. Therefore, three distinct signals are observed in the ¹H NMR spectrum. For the carbons, C4/C6 are equivalent, while C2 and C5 are unique, resulting in three signals in the ¹³C spectrum.[3]

Comparative NMR Data

| Compound | Symmetry | ¹H NMR Signals | Typical ¹H Chemical Shifts (δ, ppm) | ¹³C NMR Signals | Typical ¹³C Chemical Shifts (δ, ppm) |

| Benzene | D₆ₕ | 1 | ~7.27 | 1 | ~128.7 |

| Pyridazine | C₂ᵥ | 2 | H4/H5: ~7.51, H3/H6: ~9.19-9.22[4][5] | 2 | C4/C5: ~126.8, C3/C6: ~150.8 |